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Summary of Clinical Trial Results: DETP vs. Placebo
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| Pooled Analysis (Ankle Sprain) [1] | 7 days | DETP: 20% reduction from baseline Placebo: 13%
reduction from baseline | Day 7: P < 0.0001 | Significant pain reduction sustained from 3 hours after first
application [1]. | | Multicenter RCT (Soft Tissue Injury) [2] | 7 days | DETP: -53.78 mm Placebo: -37.02
mm | P < 0.0001 | Greater analgesic effect evident by Day 1 and progressive throughout treatment [2]. | |
Minor Soft Tissue Injury [3] | Up to 14 days | DETP: 0.435 + 0.268 Placebo: 0.532 + 0.293 | P = 0.002
(overall) | Median time to pain resolution shortened by 2 days with DETP (P=0.007) [3]. | | Ankle Sprain
(Single Study) [4] | 7 days | N/S (Reported as significantly greater) | 4 hours after application: P = 0.02 |
DETP provided significantly greater pain reduction starting at 4 hours post-application [4]. |

The data consistently shows that DETP not only provides greater pain relief but does so with a rapid onset of

action and an excellent safety profile, performing comparably to placebo in terms of tolerability [1] [3] [2].

Detailed Experimental Protocols
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The compelling data in the table above is derived from rigorous clinical trial designs. Here is a detailed look

at the methodologies employed.

¢ Study Designs: All cited studies were randomized, double-blind, placebo-controlled trials
(RCTs), which is the gold standard for evaluating therapeutic efficacy [1] [3] [4].

¢ Patient Population: The studies enrolled adults (aged 18-65) with acute, mild-to-moderate soft tissue
injuries (such as ankle sprains, strains, or contusions) that had occurred within 48 to 72 hours prior to
study entry [1] [2]. A key inclusion criterion was a baseline pain intensity of 250 mm on a 100 mm
VAS [1] [4].

¢ Intervention and Control: The active intervention was a Diclofenac Epolamine Topical Patch
1.3% (DETP) applied once or twice daily to the injury site. The control was a placebo patch that was
identical in appearance but lacked the active ingredient [1] [4].

¢ Primary Outcome Measure: The primary efficacy endpoint in all studies was the change from
baseline in pain intensity assessed using a 100 mm Visual Analog Scale (VAS). Patients typically
reported "pain on movement" during normal daily activities [1] [2].

e Treatment Duration and Assessments: Treatment and assessment periods ranged from 7 to 14
days. Pain scores were recorded by patients in diaries at multiple time points, starting from a few
hours after the first application through to the final study visit [1] [3].

e Concomitant Medication: The use of rescue medication (typically paracetamol/acetaminophen) was
permitted in some studies, and its consumption was recorded and analyzed as a secondary outcome
[1] [4].

o Safety Assessment: Safety and tolerability were evaluated through patient and investigator global
assessments and by monitoring and reporting all adverse events (AEs) [3] [2].

The workflow below illustrates the general progression of participants through these clinical trials.
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Screening & Baseline:
Pain VAS = 50 mm

Randomization

Intervention Group: Control Group:
Apply DETP 1.3% patch Apply placebo patch

Treatment & Assessment:
Apply patch daily
Record VAS pain scores
in patient diary

Final Visit:
Primary analysis:
Change in VAS from baseline
Safety assessment

Click to download full resolution via product page

Interpretation of VAS Scores and Placebo Response

For researchers, understanding the clinical meaning behind the VAS scores is crucial.
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¢ Interpreting VAS Scores and Changes: Specific VAS ratings can be interpreted as no pain (0-4
mm), mild pain (5-44 mm), moderate pain (45-74 mm), and severe pain (75-100 mm) [5]. A 230%
reduction from baseline is widely considered a clinically meaningful improvement [1] [5]. For acute
pain, an absolute reduction of 13-20 mm may also represent a clinically important difference [6].

¢ The Role of the Placebo: The use of a placebo patch is a critical methodological control. It is
designed to be indistinguishable from the active patch to ensure the trial is double-blinded. This helps
account for the placebo effect—the unspecific psychological and therapeutic benefits from the mere
act of receiving a treatment [7]. By comparing DETP to placebo, the studies isolate the specific
pharmacological effect of diclofenac.

In conclusion, the body of evidence robustly supports that the diclofenac epolamine topical patch is an
effective and well-tolerated treatment for acute pain from soft tissue injuries, offering statistically and

clinically superior analgesia compared to placebo.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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